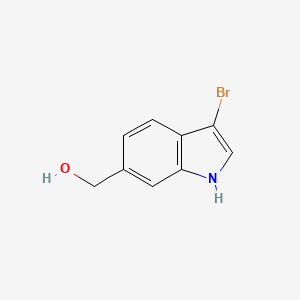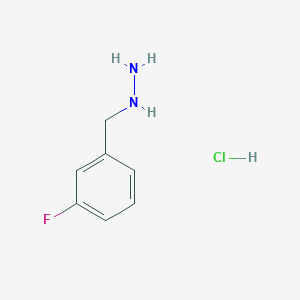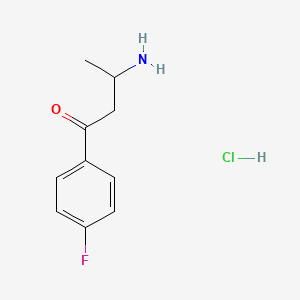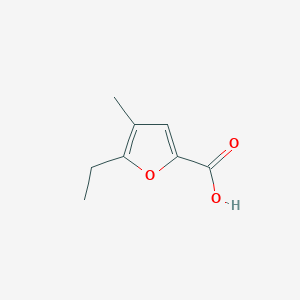
(3-Bromo-1H-indol-6-yl)methanol
Overview
Description
“(3-Bromo-1H-indol-6-yl)methanol” is a chemical compound with the formula C9H8BrNO. It has a molecular weight of 226.07 g/mol . It belongs to the class of halogenated compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom attached to the third carbon of an indole ring, and a methanol group attached to the sixth carbon .Physical And Chemical Properties Analysis
“this compound” is a halogenated compound with a molecular weight of 226.07 g/mol . Further physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Investigation of Brominated Tryptophan Alkaloids
Research on brominated tryptophan derivatives from Thorectandra and Smenospongia sponges identified several compounds, including 6-bromo-1'-hydroxy-1',8-dihydroaplysinopsin and others. These compounds demonstrated weak to moderate inhibitory activity against Staphylococcus epidermidis, indicating potential antimicrobial properties (Segraves & Crews, 2005).
Acid-Catalysed Reactions of Disubstituted Methanols
A study explored the acid-catalyzed reactions of 1-substituted indol-3-yl and indol-2-yl disubstituted methanols, revealing their potential in synthesizing diindol-3-ylmethanes and indolo[3,2-b]carbazoles. These findings suggest applications in creating complex indole derivatives for various chemical syntheses (Santoso, Kumar, & Black, 2009).
Ring-Methylation of Pyrrole and Indole
An innovative approach for the ring-methylation of pyrrole and indole using supercritical methanol was developed. This method selectively methylates indole at the C3 position through an electrophilic aromatic substitution mechanism, highlighting a synthetic pathway for methylated indole derivatives (Kishida et al., 2010).
Synthesis of Trifluoromethylated Indole Alkaloids
A study described the synthesis of α-trifluoromethyl-(indol-3-yl)methanols as C3 1,3-dipoles, utilized in [3+2] cycloaddition to synthesize 1-trifluoromethylated cyclopenta[b]indole alkaloids. This work presents a novel pathway for constructing trifluoromethylated indole frameworks with potential biological activity (Dong et al., 2014).
Calorimetric and Computational Study
A calorimetric and computational study provided insights into the thermodynamic properties of various (1H-Indol-n-yl)methanol derivatives. Understanding these properties is crucial for their application in chemical synthesis and material science (Carvalho et al., 2019).
Mechanism of Action
Target of Action
The primary targets of (3-Bromo-1H-indol-6-yl)methanol, a derivative of indole, are likely to be multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to these receptors . This broad-spectrum binding ability makes indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in ways that modulate these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For example, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus , indicating that they may interfere with the viral replication pathways.
Result of Action
Given the broad biological activities of indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level, potentially influencing processes such as cell signaling, inflammation, and viral replication.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C. These storage conditions can help maintain the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
(3-Bromo-1H-indol-6-yl)methanol exhibits various biochemical properties due to its indole structure. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic activities . The compound interacts with multiple receptors and enzymes, binding with high affinity to these biomolecules. For instance, indole derivatives have been reported to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing various cellular functions.
Cellular Effects
The effects of this compound on cells and cellular processes are significant. Indole derivatives, including this compound, have been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . These compounds can reduce oxidative stress, impede DNA synthesis, and influence target cells’ activation, proliferation, and apoptosis . For example, indole derivatives have been found to inhibit the proinflammatory cytokines and chemokines, reducing induced liver injuries .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. The compound exerts its effects by binding to specific receptors and enzymes, leading to enzyme inhibition or activation . For instance, indole derivatives can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Indole derivatives have been studied for their therapeutic potential at various dosages, and threshold effects have been observed . At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, toxic or adverse effects may occur, including acute oral toxicity, skin corrosion or irritation, and specific target organ toxicity, particularly affecting the respiratory system.
Metabolic Pathways
This compound is involved in various metabolic pathways. Indole derivatives are known to interact with enzymes and cofactors involved in metabolic processes . The compound may influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression. For example, indole derivatives can affect the degradation of tryptophan, leading to the production of metabolites such as indole-3-acetic acid, a plant hormone .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they may interact with transcription factors and influence gene expression .
properties
IUPAC Name |
(3-bromo-1H-indol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-4-11-9-3-6(5-12)1-2-7(8)9/h1-4,11-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENNYIFKJFFWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305682 | |
| Record name | 1H-Indole-6-methanol, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1428866-20-9 | |
| Record name | 1H-Indole-6-methanol, 3-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428866-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-6-methanol, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)

![3-[3-(Methylcarbamoyl)phenyl]propanoic acid](/img/structure/B1378272.png)
![1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride](/img/structure/B1378275.png)

![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)



![1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378285.png)

![4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1378288.png)

![[5-(Furan-2-yl)furan-2-yl]methanamine](/img/structure/B1378290.png)